molecular formula C21H19N3OS B3020643 (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 361172-62-5

(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Katalognummer: B3020643
CAS-Nummer: 361172-62-5
Molekulargewicht: 361.46
InChI-Schlüssel: DURGKOKOKSYXDE-XFXZXTDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide (CAS 361172-62-5) is a synthetic organic compound with a molecular formula of C21H19N3OS and a molecular weight of 361.5 g/mol . This complex molecule is built around a dihydrothieno[3,4-c]pyrazole core, a privileged scaffold in medicinal chemistry known for its significance in the design of protein kinase inhibitors for targeted anticancer therapies . The structure incorporates a (Z)-configured acrylamide group, which is a key functional moiety. Acrylamides are recognized for their reactivity and potential to interact with biological nucleophiles; the α,β-unsaturated carbonyl structure acts as a soft electrophile that can form covalent adducts with soft nucleophiles, such as cysteine thiolate groups on proteins . This mechanism is fundamental in neurotoxicity studies involving acrylamide (ACR), where it leads to presynaptic protein dysfunction and impaired neurotransmission . Beyond toxicological research, the presence of the unfused pyrazole ring and the acrylamide linker makes this compound a valuable intermediate or core structure for developing targeted therapeutics, particularly in oncology research where similar scaffolds are investigated as inhibitors for various protein kinases . This product is intended for non-human research applications only, specifically for use in biochemical and pharmacological studies in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any personal use.

Eigenschaften

IUPAC Name

(Z)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15-7-10-17(11-8-15)24-21(18-13-26-14-19(18)23-24)22-20(25)12-9-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,25)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURGKOKOKSYXDE-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the phenyl and p-tolyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thieno[3,4-c]pyrazole moieties exhibit promising anticancer properties. The unique structural features of (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide allow for interactions with multiple biological targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are crucial for cell survival and proliferation; thus, their inhibition can lead to reduced tumor growth.

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide. The compound has shown activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

In Vitro Studies
In laboratory settings, this compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate a significant reduction in microbial growth, suggesting that it could be effective in treating infections caused by resistant strains.

Material Science Applications

Polymer Chemistry
The acrylamide functional group in this compound makes it suitable for polymerization processes. Researchers are investigating its use as a monomer in the synthesis of novel polymers with specific properties such as enhanced thermal stability and mechanical strength.

Nanocomposites
There is ongoing research into incorporating (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide into nanocomposite materials. These materials could have applications in drug delivery systems where controlled release and targeted delivery of therapeutic agents are required.

Data Tables

Application Area Potential Uses Research Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against S. aureus and E. coli
Material SciencePolymer synthesisSuitable monomer for high-performance polymers
Nanocomposite materialsEnhances drug delivery systems

Case Studies

  • Anticancer Efficacy Study
    • A study conducted on various human cancer cell lines demonstrated that (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide effectively inhibited cell proliferation at micromolar concentrations. The study analyzed cell viability using MTT assays and flow cytometry to assess apoptosis rates.
  • Antimicrobial Activity Assessment
    • In a comparative study of antimicrobial agents, this compound was tested against standard strains of bacteria and fungi using disk diffusion methods. Results indicated a zone of inhibition comparable to established antibiotics, suggesting its potential as a new therapeutic agent.

Wirkmechanismus

The mechanism of action of (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Core Structural Similarities and Variations

All analogs share the thieno[3,4-c]pyrazole scaffold and Z-configured acrylamide linkage, critical for maintaining stereochemical integrity and biological activity (e.g., autotaxin inhibition, as suggested by patent data) . Key differences lie in substituent groups:

Compound Name Thienopyrazole Substituent (Position 2) Acrylamide Substituent (β-Position) Molecular Formula Molecular Weight
Target Compound p-Tolyl (4-methylphenyl) Phenyl Not explicitly provided Not available
(Z)-N-(2-(3-chlorophenyl)-...-3-(3,4-dimethoxyphenyl)acrylamide 3-Chlorophenyl 3,4-Dimethoxyphenyl C₂₂H₂₀ClN₃O₃S 441.9
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-...acrylamide 3,4-Dimethylphenyl Benzo[d][1,3]dioxol-5-yl C₂₃H₂₁N₃O₃S 419.5
(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-...-3-phenylacrylamide 2-((4-Methoxybenzyl)amino)-2-oxoethyl Phenyl Not provided Not available

Key Observations :

  • Flexibility: The 2-((4-methoxybenzyl)amino)-2-oxoethyl substituent in introduces conformational flexibility and additional hydrogen-bonding sites.

Crystallographic and Structural Validation

Structural validation tools like SHELX and ORTEP are critical for confirming the Z-configuration and intermolecular interactions. For example:

  • Hydrogen-bonding patterns (e.g., NH···O=C interactions) in the thienopyrazole core and acrylamide side chain likely stabilize crystal packing .
  • Substituents like 3-chlorophenyl in may induce distinct crystal lattice arrangements compared to p-tolyl, affecting solubility and formulation.

Biologische Aktivität

(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a complex organic compound characterized by its thieno[3,4-c]pyrazole core. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory applications. The structure features both phenyl and p-tolyl groups, contributing to its unique chemical properties and biological interactions.

The biological activity of (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. These interactions can modulate specific biological pathways, leading to therapeutic effects. For instance, compounds with similar thieno[3,4-c]pyrazole structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.

Pharmacological Properties

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a wide range of pharmacological activities:

  • Anticancer Activity : Compounds related to this structure have demonstrated efficacy against various cancer cell lines, including liver cancer (HepG2) and breast cancer models. For example, studies have shown that thieno[3,4-c]pyrazoles possess inhibitory effects on Aurora kinase, a crucial target in cancer therapy .
  • Anti-inflammatory Effects : Thieno[3,4-c]pyrazole compounds have been reported to inhibit phosphodiesterase (PDE) enzymes selectively, which are implicated in inflammatory diseases .
  • Antioxidant Activity : These compounds have also been evaluated for their antioxidant properties. In studies involving aquatic species like Clarias gariepinus, thieno[3,4-c]pyrazole derivatives showed protective effects against oxidative damage induced by environmental toxins such as 4-nonylphenol .

Case Studies

  • Antitumor Activity : A study conducted on a series of thieno[3,4-c]pyrazole compounds demonstrated significant antitumor activity against HepG2 cells. The mechanism was linked to the induction of apoptosis through modulation of the mitochondrial pathway .
  • Antioxidant Properties : Research involving the exposure of Nile fish erythrocytes to toxic substances revealed that thieno[3,4-c]pyrazole derivatives could mitigate oxidative stress and cellular damage. The alterations in erythrocyte morphology were significantly reduced in treated groups compared to controls .

Comparative Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerThieno[3,4-c]pyrazolesInhibition of cell proliferation in HepG2 cells
Anti-inflammatoryPDE inhibitorsReduced inflammation markers in animal models
AntioxidantThieno derivativesProtection against oxidative damage in fish erythrocytes

Synthesis and Research Applications

The synthesis of (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide typically involves multi-step organic reactions that include cyclization and functionalization processes. These synthetic routes not only yield the target compound but also allow for the exploration of structure-activity relationships (SAR), which are crucial for optimizing biological activity.

Future Directions

Ongoing research aims to refine the synthesis of thieno[3,4-c]pyrazole derivatives and investigate their potential as therapeutic agents across various disease models. The development of more potent analogs through medicinal chemistry approaches could enhance their efficacy and broaden their application in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide?

  • Methodological Answer : The compound can be synthesized via microwave-assisted coupling reactions. For example, arylboronic acids (e.g., p-tolyl derivatives) can react with halogenated precursors under Pd(PPh₃)₄ catalysis in dioxane at 150°C for 2 hours . Purification typically involves flash chromatography using silica gel and solvents like ethyl acetate/hexane mixtures. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.5 substrate-to-boronic acid) and inert reaction conditions .

Q. How is the crystal structure of this compound determined and validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structural refinement using SHELX (e.g., SHELXL) incorporates hydrogen atom positions via riding models and validates geometry with tools like PLATON . Hydrogen-bonding networks should be analyzed using graph-set notation to identify motifs (e.g., R₂²(8) rings) .

Q. What spectroscopic techniques confirm the stereochemistry (Z-configuration) of the acrylamide moiety?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical. Irradiation of the acrylamide α-proton should show NOE correlations with the adjacent phenyl group protons. Additionally, coupling constants (J) in ¹H NMR (e.g., 10–12 Hz for trans-olefins vs. <5 Hz for cis) differentiate stereoisomers .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

  • Methodological Answer : For disordered regions, use PART instructions in SHELXL to model alternative positions with occupancy refinement . Twinned data (e.g., merohedral twinning) requires the HKLF 5 format in SHELXL and validation via the ROTAX algorithm in PLATON . High-resolution datasets (d-spacing < 0.8 Å) improve electron density maps for ambiguous regions.

Q. What strategies enhance the compound's solubility for in vitro assays without altering bioactivity?

  • Methodological Answer : Co-crystallization with cyclodextrins (e.g., β-CD) or formulation in DMSO-water mixtures (≤5% DMSO) can improve solubility. Structural modifications (e.g., adding polar substituents to the p-tolyl group) should retain the thienopyrazole core, as SAR studies show this region is critical for target binding .

Q. How do hydrogen-bonding patterns in the solid state influence its stability and polymorph formation?

  • Methodological Answer : Analyze hydrogen-bond donor/acceptors via Mercury software. For example, the acrylamide NH may form intermolecular bonds with pyrazole carbonyl groups, stabilizing a specific polymorph. Differential Scanning Calorimetry (DSC) and variable-temperature XRD can identify enantiotropic or monotropic transitions .

Q. What computational methods predict binding affinities of this compound to autotaxin (ATX)?

  • Methodological Answer : Molecular docking (AutoDock Vina) with ATX’s catalytic domain (PDB: 6R7U) identifies key interactions (e.g., hydrophobic contacts with p-tolyl and hydrogen bonds with acrylamide). MD simulations (AMBER) over 100 ns assess stability of the ligand-receptor complex .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.